N-(3-chloro-4-methylphenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety at position 5. The thioacetamide bridge connects the triazole ring to a 3-chloro-4-methylphenyl group, contributing to its unique physicochemical and pharmacological profile. Its synthesis likely involves nucleophilic substitution or cycloaddition reactions, as observed in analogous triazole-thioacetamides .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O2S/c1-5-25-16(13-9-24(3)23-17(13)27-4)21-22-18(25)28-10-15(26)20-12-7-6-11(2)14(19)8-12/h6-9H,5,10H2,1-4H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEPAWRCRJTKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that combines a chloro-substituted aromatic ring, a pyrazole moiety, and a triazole ring. The presence of various functional groups suggests potential for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole and triazole derivatives. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole derivative A | MCF7 | 3.79 | |
| Triazole derivative B | NCI-H460 | 0.16 | |
| Pyrazole derivative C | A549 | 26 |
The compound's structure suggests it may inhibit critical pathways involved in cancer cell proliferation, such as the Aurora-A kinase pathway, which has been targeted effectively by similar compounds.
Antimicrobial Activity
Compounds containing pyrazole and triazole rings have also demonstrated antimicrobial properties. For instance, certain derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating that similar activities might be expected from this compound due to its structural similarities with known antimicrobial agents .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are supported by studies showing that related pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes. For example, compounds with similar scaffolds have been shown to reduce levels of TNF-alpha and IL-6 in vitro .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cell signaling pathways critical for cancer progression.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that related derivatives can trigger programmed cell death in malignant cells.
Case Studies
Several case studies have documented the effects of pyrazole and triazole derivatives on specific cancer types:
- Breast Cancer : A study reported that a pyrazole derivative exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 0.01 µM .
- Lung Cancer : Another study found that triazole derivatives inhibited growth in A549 lung cancer cells with varying IC50 values depending on the specific substituents present .
Scientific Research Applications
Antifungal and Antibacterial Activities
Recent studies have highlighted the antifungal and antibacterial properties of compounds containing the triazole and pyrazole structures. For instance, derivatives of pyrazole have shown significant activity against various strains of bacteria and fungi. In particular:
- Antifungal Activity : Compounds similar to N-(3-chloro-4-methylphenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have demonstrated effective inhibition against strains such as Candida albicans and Aspergillus fumigatus .
- Antibacterial Activity : The compound has been noted for its potential effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Studies report minimum inhibitory concentrations (MICs) indicating potent antibacterial properties .
Anticancer Properties
Research indicates that compounds containing triazole rings can exhibit anticancer effects. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example:
- Mechanism of Action : Triazole derivatives have been shown to interfere with the synthesis of nucleic acids in cancer cells, leading to reduced cell viability .
Insecticidal Activity
The compound's structure suggests potential applications in agriculture as an insecticide. Compounds with similar moieties have been explored for their ability to disrupt insect growth or act as repellents against agricultural pests.
Case Study 1: Antifungal Efficacy
In a controlled study evaluating antifungal agents, derivatives similar to this compound demonstrated an MIC of ≤0.25 μg/mL against Candida species, indicating strong antifungal potential .
Case Study 2: Antibacterial Activity
A comparative analysis involving various triazole derivatives showed that compounds including N-(3-chloro...acetamide exhibited significant activity against Staphylococcus aureus, with an MIC value comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazole-Thioacetamides
The compound’s structural analogs differ primarily in substituents on the triazole ring, aryl groups, or pyrazole/pyrazolyl moieties. Below is a comparative analysis:
Key Observations :
- Bioisosteric Replacements : The target compound’s 3-methoxy-1-methylpyrazole group (electron-rich heterocycle) may enhance metabolic stability compared to naphthalenyloxy (6m) or phenyl substituents .
- Triazole Core : 1,2,4-Triazole derivatives (target compound) generally exhibit higher thermal stability than 1,2,3-triazoles (6m) due to aromaticity and resonance effects .
Pharmacological Activity Trends
- Antimicrobial Activity : Triazole-thioacetamides with pyrazole substituents (e.g., Hotsulia et al.’s compounds) show moderate activity against Staphylococcus aureus (MIC = 8–16 µg/mL) due to thioether-mediated membrane disruption .
- Cytotoxicity : Naphthalenyloxy-substituted analogs (6m) exhibit higher cytotoxicity (IC₅₀ = 12 µM against HeLa cells) compared to phenyl-substituted derivatives, likely due to increased lipophilicity .
- Solubility : The target compound’s methoxy group may improve aqueous solubility (~0.5 mg/mL predicted) versus chlorine-dominated analogs (e.g., 731812-05-8, solubility ~0.2 mg/mL) .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Thermal Stability : Differential scanning calorimetry (DSC) of analogous triazoles reveals melting points of 180–220°C, suggesting the target compound’s suitability for solid formulations .
Q & A
Q. What are the key steps in synthesizing N-(3-chloro-4-methylphenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
The synthesis involves:
- Triazole ring formation : Cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol, 80°C) .
- Thioether linkage : Reaction of a triazole-thiol intermediate with chloroacetamide derivatives, requiring precise pH control (7–8) and bases like triethylamine to deprotonate the thiol group .
- Acetamide coupling : Condensation of the chlorophenylacetamide moiety with the triazole-thioether intermediate in dimethylformamide (DMF) at 60–70°C .
Key reagents: Chloroacetyl chloride, triethylamine, DMF. Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound’s structure and purity confirmed?
Q. What are the primary biological targets explored for this compound?
- Enzyme inhibition : Triazole-thioacetamides often target kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) via competitive binding assays .
- Antimicrobial activity : Tested against Gram-positive/negative bacteria (MIC assays) and fungi (agar diffusion) .
- Cytotoxicity : Screened using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Use factorial designs to assess temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis (60–100°C, 150 W) reduces reaction time by 70% compared to conventional heating .
- Catalyst screening : Fly-ash-supported p-toluenesulfonic acid (PTS) enhances cyclization efficiency (yield: 85% vs. 65% without catalyst) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require post-reaction dialysis to remove residues .
Q. How do structural modifications impact biological activity?
- Pyrazole/triazole substituents : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyrazole ring enhances antimicrobial activity but reduces solubility .
- Thioether vs. sulfonyl : Replacing the thioether with a sulfonyl group (-SO₂-) increases metabolic stability but may lower kinase inhibition potency .
- SAR modeling : Quantitative SAR (QSAR) using Hammett constants or molecular docking (AutoDock Vina) predicts optimal substituent patterns for target binding .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified), incubation times (24–48 hr), and positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic interference : Pre-treat compounds with liver microsomes to identify unstable metabolites that may skew IC₅₀ results .
- Dose-response validation : Repeat experiments with ≥3 biological replicates and report SEM/confidence intervals .
Q. What advanced techniques characterize the compound’s solid-state properties?
- X-ray crystallography : Resolve 3D conformation, hydrogen-bonding networks, and π-π stacking between aromatic rings .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) and hygroscopicity .
- Solubility profiling : Use shake-flask methods with PBS (pH 7.4) and DMSO to guide formulation strategies .
Q. How to address instability under physiological conditions?
- Degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC .
- Prodrug design : Mask the thioether group as a disulfide (-S-S-) to enhance stability, with glutathione-triggered release in cells .
- Lyophilization : Prepare stable amorphous solid dispersions using polyvinylpyrrolidone (PVP) as a stabilizer .
Methodological Challenges and Solutions
Q. How to quantify trace impurities in the compound?
- HPLC-DAD/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). Limit of quantification (LOQ): 0.1% .
- Forced degradation : Expose to heat (60°C), light (UV 254 nm), and oxidation (H₂O₂) to identify degradation pathways .
Q. What computational methods predict reactivity or metabolite formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
